3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile is a complex chemical compound notable for its multifaceted roles in scientific research and potential applications in various fields, including chemistry, biology, medicine, and industry. Known for its unique chemical structure and properties, this compound has drawn attention due to its reactivity and the resulting diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile typically involves multi-step reactions starting with the appropriate pyridine derivative. The process includes:
Nitrile formation: Introduction of a nitrile group through cyanation.
Pyrrolo[3,4-b]pyrrol synthesis: Constructing the octahydro ring system, which involves cyclization reactions.
Trifluoromethylation: Addition of the trifluoromethyl group to the pyridine ring using reagents like trifluoromethyl iodide in the presence of a base. Industrial Production Methods: Industrial synthesis may involve scalable procedures using similar reaction steps but under optimized conditions for large-scale production. This typically includes high-yield reactions, cost-effective reagents, and processes that ensure product purity and minimal waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: Can be oxidized to form various oxides and hydroxides under specific conditions.
Reduction: Can be reduced, potentially affecting the pyridine ring or other components of the molecule.
Substitution: Capable of undergoing substitution reactions, particularly at the pyridine and pyrazine rings. Common Reagents and Conditions Used:
Oxidizing agents like potassium permanganate.
Reducing agents such as hydrogen gas with catalysts like palladium.
Substitution reagents including halogens and various nucleophiles. Major Products Formed:
The primary products depend on the specific reaction conditions but can include a variety of derivatives like oxidized forms, reduced forms, and substituted products with different functional groups.
Scientific Research Applications
In Chemistry:
Utilized as a building block in synthetic chemistry for creating complex molecular structures. In Biology:
Investigated for its interactions with biological molecules, including proteins and nucleic acids. In Medicine:
Examined for potential therapeutic applications, possibly in areas such as anti-inflammatory or anti-cancer treatments. In Industry:
Could serve as a precursor or intermediate in the synthesis of more complex compounds or materials.
Mechanism of Action
The mechanism by which 3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile exerts its effects depends on its specific application:
Molecular Targets: In a biological context, it may target enzymes, receptors, or DNA.
Pathways Involved: The pathways could include inhibition of specific enzymes, modulation of receptor activity, or binding to nucleic acids.
Comparison with Similar Compounds
Compounds with similar structures may include other trifluoromethyl pyridine derivatives and pyrazine derivatives.
These compounds might share some chemical properties but differ in specific reactivities and applications. List of Similar Compounds:
3-(trifluoromethyl)pyridine-2-carbonitrile
Octahydro-pyrrolo[3,4-b]pyrrole derivatives
Various pyrazine-2-carbonitrile compounds
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Properties
IUPAC Name |
3-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6/c18-17(19,20)12-1-2-15(24-8-12)25-9-11-3-6-26(14(11)10-25)16-13(7-21)22-4-5-23-16/h1-2,4-5,8,11,14H,3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVVNJISAQRGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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